Home > Products > Screening Compounds P48547 > Dihomo-gamma-Linolenamide
Dihomo-gamma-Linolenamide -

Dihomo-gamma-Linolenamide

Catalog Number: EVT-1589129
CAS Number:
Molecular Formula: C20H35NO
Molecular Weight: 305.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(8Z,11Z,14Z)-icosatrienamide is a primary fatty amide resulting from the formal condensation of the carboxy group of all-cis-icosa-8,11,14-trienoic acid with ammonia. It derives from an all-cis-icosa-8,11,14-trienoic acid.
Overview

Dihomo-gamma-linolenic acid is a polyunsaturated fatty acid with the chemical formula C20H34O2, classified as an omega-6 fatty acid. It is a significant metabolite in the human body, primarily derived from gamma-linolenic acid through the action of the enzyme delta-6-desaturase. Dihomo-gamma-linolenic acid plays a crucial role in various physiological processes, including inflammation and cellular signaling, and is recognized for its potential therapeutic applications in various diseases.

Source and Classification

Dihomo-gamma-linolenic acid is predominantly sourced from dietary fats, particularly from seed oils such as borage oil, blackcurrant seed oil, and evening primrose oil. These oils are rich in gamma-linolenic acid, which is further converted to dihomogamma-linolenic acid in the body. In terms of classification, it falls under the category of small molecules and is considered both a nutraceutical and an investigational compound in medical research .

Synthesis Analysis

Methods of Synthesis

Dihomo-gamma-linolenic acid can be synthesized through several methods:

  1. Biotechnological Production: Microorganisms such as certain strains of fungi (e.g., Aspergillus oryzae) can be genetically engineered to enhance the production of dihomogamma-linolenic acid. This involves manipulating fermentation conditions, such as nutrient sources and pH levels, to optimize yield .
  2. Chemical Synthesis: Although less common, chemical methods can also be employed to synthesize dihomogamma-linolenic acid by starting from simpler fatty acids or derivatives.

Technical Details

The biotechnological approach typically involves culturing microorganisms under controlled conditions to maximize the conversion of gamma-linolenic acid to dihomogamma-linolenic acid. This process may include:

  • Adjusting nitrogen sources (e.g., sodium nitrate) to enhance biomass production.
  • Maintaining optimal pH levels (around 6) during fermentation to promote enzyme activity.
  • Utilizing specific carbon sources like cassava starch hydrolysate for cost-effective production .
Molecular Structure Analysis

Structure

Dihomo-gamma-linolenic acid has a molecular structure characterized by a long carbon chain with three double bonds located at positions 8, 11, and 14. Its structural representation can be described as follows:

  • Chemical Formula: C20H34O2
  • Molecular Weight: Approximately 306.48 g/mol
  • Structural Representation:
HOOC CCCCCC C C C C C C C C CCCCCC\text{HOOC CCCCCC C C C C C C C C CCCCCC}

This structure indicates its classification as a long-chain polyunsaturated fatty acid.

Data

Dihomo-gamma-linolenic acid is notable for its role as a precursor to arachidonic acid, which is further metabolized into various eicosanoids that mediate inflammatory responses .

Chemical Reactions Analysis

Reactions

Dihomo-gamma-linolenic acid participates in several biochemical reactions:

  1. Cyclooxygenation: Through the action of cyclooxygenase enzymes, dihomogamma-linolenic acid is converted into prostaglandins of the 1-series, which have anti-inflammatory properties.
  2. Lipoxygenation: It can also be metabolized via lipoxygenase pathways to produce hydroxy fatty acids that play roles in inflammatory processes .

Technical Details

The metabolic pathways involving dihomogamma-linolenic acid are complex and involve multiple enzymatic steps that lead to the formation of bioactive lipid mediators. For example:

  • Cyclooxygenase enzymes convert dihomogamma-linolenic acid into prostaglandins that modulate inflammation.
  • Lipoxygenase pathways yield metabolites that can inhibit pro-inflammatory eicosanoids derived from arachidonic acid .
Mechanism of Action

Process

The mechanism of action of dihomogamma-linolenic acid primarily revolves around its role in modulating inflammatory responses:

  1. Eicosanoid Synthesis: Dihomo-gamma-linolenic acid serves as a substrate for enzymes that produce eicosanoids, which are critical in regulating inflammation and immune responses.
  2. Cell Signaling: The metabolites derived from dihomogamma-linolenic acid influence various cellular signaling pathways that affect cell proliferation and apoptosis.

Data

Research indicates that the balance between arachidonic acid and dihomogamma-linolenic acid levels may significantly impact inflammatory conditions, suggesting that increasing dihomogamma-linolenic acid intake could have therapeutic benefits in diseases characterized by excessive inflammation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Dihomo-gamma-linolenic acid is typically found as an oily liquid at room temperature.
  • Solubility: It is soluble in organic solvents but has limited solubility in water.

Chemical Properties

  • Stability: Dihomo-gamma-linolenic acid is sensitive to oxidation; thus, it should be stored under inert conditions to prevent degradation.
  • Reactivity: It readily participates in reactions typical of unsaturated fatty acids, including oxidation and polymerization.

Relevant analyses show that dihomogamma-linolenic acid can undergo various transformations under physiological conditions, leading to the formation of bioactive lipid mediators .

Applications

Dihomo-gamma-linolenic acid has several scientific applications:

  1. Nutraceuticals: It is used as a dietary supplement for its potential anti-inflammatory effects.
  2. Pharmaceutical Research: Investigated for its role in managing conditions like rheumatoid arthritis, asthma, and other inflammatory diseases due to its ability to influence eicosanoid metabolism .
  3. Cosmetic Industry: Employed in formulations aimed at improving skin health due to its moisturizing properties.
Metabolic Pathways and Enzymatic Regulation of DGLA Biosynthesis

Precursor Dynamics: γ-Linolenic Acid (GLA) Conversion to DGLA

The biosynthesis of DGLA originates from its immediate precursor, γ-linolenic acid (GLA, 18:3n-6), through a single elongation step catalyzed by the enzyme ELOVL5 (fatty acid elongase 5). This conversion represents a critical commitment step in the n-6 PUFA pathway. GLA itself is derived from linoleic acid (LA, 18:2n-6) via Δ6-desaturation, but the elongation of GLA to DGLA exhibits remarkably higher efficiency compared to the initial desaturation step. The elongation reaction adds two carbon atoms to the carboxyl end of GLA, converting the 18-carbon fatty acid into the 20-carbon DGLA. This enzymatic step occurs in the endoplasmic reticulum and requires malonyl-CoA as the carbon donor and NADPH as a cofactor. Studies in human tissues and model organisms reveal that the GLA-to-DGLA conversion is highly efficient, with elongation rates exceeding 80% in hepatic and adipose tissues under normal physiological conditions. However, this efficiency demonstrates significant tissue-specific variation, with the liver showing the highest conversion capacity, followed by adipose tissue and the adrenal glands. The efficiency of this conversion is influenced by nutritional status, hormonal milieu, and genetic factors affecting elongase expression and activity.

Table 1: Tissue-Specific Efficiency of GLA to DGLA Conversion

Tissue/Cell TypeConversion Efficiency (%)Primary Regulatory Factors
Hepatocytes85-92%Insulin, Glucagon, Dietary PUFA
Adipocytes75-82%Adipokines, PPARγ agonists
Adrenal Gland68-75%ACTH, Glucocorticoids
Macrophages60-70%Inflammatory Cytokines (e.g., TNF-α)
Neuronal Cells55-65%BDNF, Electrical Activity

Source: Compiled from [1] [6] [8]

Role of Δ6-Desaturase and Δ5-Desaturase in DGLA-Arachidonic Acid (AA) Flux

The metabolic fate of DGLA is predominantly determined by the activity of Δ5-desaturase (encoded by the FADS1 gene), which converts DGLA to arachidonic acid (AA, 20:4n-6). This desaturation step introduces a double bond between carbons 5 and 6 from the carboxyl end. Δ5-desaturase activity represents the major metabolic branch point governing the DGLA/AA balance in tissues. Crucially, Δ5-desaturase exhibits a strong substrate preference for DGLA over eicosatetraenoic acid (ETA, 20:4n-3), its n-3 counterpart, contributing to the distinct metabolic partitioning of n-6 and n-3 PUFA pathways. The activity of this enzyme is significantly lower than that of the elongase converting GLA to DGLA, resulting in the natural accumulation of DGLA in many cell types, particularly when GLA intake is increased. This kinetic bottleneck is physiologically significant as it allows DGLA accumulation under conditions of GLA supplementation or increased endogenous GLA production.

Upstream in the pathway, Δ6-desaturase (encoded by FADS2) catalyzes the rate-limiting step in the entire n-6 PUFA cascade: the conversion of LA to GLA. Its activity profoundly influences the substrate availability for DGLA synthesis. Both Δ6- and Δ5-desaturases are membrane-bound enzymes located in the endoplasmic reticulum, requiring cytochrome b5 and NADH as cofactors. Their activities are coordinately regulated at transcriptional and post-translational levels. Nutritional factors (dietary PUFA intake, carbohydrate levels), hormones (insulin, glucagon), and physiological states (fasting, inflammation) significantly modulate their expression and activity. For instance, insulin upregulates both Δ6- and Δ5-desaturase gene expression, while fasting, diabetes, and inflammatory cytokines suppress their activity. Genetic polymorphisms in the FADS1 and FADS2 genes significantly impact the efficiency of these desaturases, affecting the DGLA/AA ratio in tissues and plasma phospholipids, with implications for inflammatory processes.

Table 2: Enzymatic Regulation of DGLA-AA Metabolic Flux

EnzymeGeneReaction CatalyzedRelative ActivityKey Regulators
Δ6-DesaturaseFADS2LA (18:2n-6) → GLA (18:3n-6)Low (Rate-Limiting)Insulin (↑), Glucagon (↓), PUFA (Feedback Inhibition), TNF-α (↓)
Elongase (ELOVL5)ELOVL5GLA (18:3n-6) → DGLA (20:3n-6)HighPPARα (↑), SREBP-1c (↑), Dietary Carbohydrates (↑)
Δ5-DesaturaseFADS1DGLA (20:3n-6) → AA (20:4n-6)ModerateInsulin (↑), Glucocorticoids (↓), Genetic Polymorphisms

Source: Compiled from [1] [3] [5]

Elongase (ELOVL5) Activity in DGLA Synthesis and Tissue-Specific Expression Patterns

The conversion of GLA to DGLA is exclusively catalyzed by the elongation of very long-chain fatty acids protein 5 (ELOVL5). This enzyme belongs to a family of seven mammalian elongases (ELOVL1-7), each with distinct substrate specificities. ELOVL5 preferentially elongates C18 and C20 PUFAs with Δ6 double bonds, making it highly specific for GLA (18:3n-6) and stearidonic acid (18:4n-3). The enzyme mechanism involves four sequential reactions: condensation (using malonyl-CoA), reduction, dehydration, and a second reduction. The condensation step is rate-limiting and determines the overall elongation efficiency. ELOVL5 expression and activity exhibit pronounced tissue specificity, with the highest levels found in the liver, which serves as the primary site for PUFA elongation and desaturation. Significant activity is also present in adipose tissue, testes, brain, and adrenal glands. Within the brain, regional variations exist, with higher elongase activity observed in the hippocampus and cortex compared to the cerebellum.

Regulation of ELOVL5 occurs primarily at the transcriptional level. Key transcription factors include sterol regulatory element-binding protein-1c (SREBP-1c), which upregulates ELOVL5 expression in response to insulin and high carbohydrate intake, and peroxisome proliferator-activated receptor alpha (PPARα), which enhances transcription during fasting or in response to fatty acid ligands. Post-translational modifications, including phosphorylation, may also modulate enzyme activity. Importantly, ELOVL5 expression and activity are subject to feedback inhibition by long-chain PUFAs, particularly AA and EPA. This feedback mechanism helps maintain PUFA homeostasis but can be bypassed by DGLA supplementation. Research using stable isotope tracers demonstrates that when GLA is supplemented, the high efficiency of ELOVL5-mediated elongation leads to significant DGLA accumulation in cell membranes, particularly in immune cells, vascular endothelium, and epidermal tissues, due to the limited subsequent Δ5-desaturation capacity.

Competitive Inhibition of AA Metabolism by DGLA Accumulation

The accumulation of DGLA in cellular phospholipids, whether through dietary GLA supplementation, genetic modulation of desaturase activity, or pharmacological inhibition of Δ5-desaturase, exerts significant metabolic effects primarily through competitive inhibition of AA metabolism. DGLA and AA compete for three major interconnected pathways: incorporation into membrane phospholipids, release by phospholipase A₂ (PLA₂) upon cellular activation, and metabolism by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes once released. DGLA competes with AA for the active sites of both COX-1 and COX-2 enzymes. However, while AA is metabolized to the 2-series prostaglandins (e.g., PGE₂) and thromboxanes (TXA₂), which are often pro-inflammatory and pro-thrombotic, DGLA is converted to the 1-series prostaglandins (e.g., PGE₁) and thromboxanes (TXA₁). PGE₁ possesses potent anti-inflammatory, vasodilatory, and anti-proliferative properties, in stark contrast to the effects of PGE₂. Similarly, DGLA is metabolized by 15-lipoxygenase to 15-hydroxy-8,11,13-eicosatrienoic acid (15-HETrE), which actively inhibits the conversion of AA to pro-inflammatory leukotriene B₄ (LTB₄) by 5-lipoxygenase.

The competitive dynamics extend beyond enzymatic competition. Increased cellular DGLA content reduces the availability of free AA by displacing it from membrane phospholipid pools. Furthermore, DGLA-derived metabolites like 15-HETrE function as direct allosteric inhibitors of 5-lipoxygenase and leukotriene A₄ hydrolase, enzymes crucial for LTB₄ synthesis. The ratio of DGLA to AA in cellular membranes, particularly in inflammatory cells such as neutrophils and macrophages, is therefore a critical determinant of eicosanoid profiles and subsequent inflammatory responses. Clinical studies demonstrate that increasing the DGLA/AA ratio through GLA supplementation or Δ5-desaturase inhibition leads to a significant shift in eicosanoid production: decreased PGE₂, TXA₂, and LTB₄, coupled with increased PGE₁ and 15-HETrE. This shift underlies the observed anti-inflammatory effects of DGLA accumulation in conditions like rheumatoid arthritis, atopic dermatitis, and vascular inflammation. The competitive inhibition is particularly effective in tissues with high phospholipase A₂ activity and high COX-2 expression, such as sites of chronic inflammation.

Table 3: Competitive Interactions Between DGLA and Arachidonic Acid

Competitive TargetConsequence of DGLA DominancePhysiological Outcome
Phospholipase A₂ ReleaseReduced free AA availability; Increased free DGLA availabilityShift in substrate pool for eicosanoid synthesis
Cyclooxygenase (COX-1/COX-2)Reduced PG₂/TXA₂ synthesis; Increased PGE₁ synthesisAnti-inflammatory, Vasodilatory, Anti-thrombotic effects
5-Lipoxygenase (5-LOX)Reduced LTB₄ synthesis; Increased 15-HETrE synthesisInhibition of neutrophil chemotaxis and activation
Δ5-Desaturase (FADS1)Substrate saturation limiting AA productionSustained DGLA accumulation
Incorporation into PhospholipidsDisplacement of AA from membrane poolsAltered membrane fluidity and signaling properties

Source: Compiled from [1] [3] [6]

Properties

Product Name

Dihomo-gamma-Linolenamide

IUPAC Name

(8Z,11Z,14Z)-icosa-8,11,14-trienamide

Molecular Formula

C20H35NO

Molecular Weight

305.5 g/mol

InChI

InChI=1S/C20H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13H,2-5,8,11,14-19H2,1H3,(H2,21,22)/b7-6-,10-9-,13-12-

InChI Key

FEEKQVCOKHTLSP-QNEBEIHSSA-N

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCCCC(=O)N

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\CCCCCCC(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.